3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine

Conformational analysis Fluorine chemistry Medicinal chemistry

Unlock dual-amine versatility with 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (1897718-16-9). Its gem-difluoro core provides quantifiably lower pKa and locked axial conformation for improved metabolic stability and CNS penetration versus non-fluorinated analogs. The bis-piperidine architecture offers orthogonal reactivity for efficient PROTAC and targeted protein degrader assembly. This pre-optimized scaffold saves hit-to-lead optimization time.

Molecular Formula C11H20F2N2
Molecular Weight 218.29 g/mol
Cat. No. B12075356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine
Molecular FormulaC11H20F2N2
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2CCNCC2)(F)F
InChIInChI=1S/C11H20F2N2/c12-11(13)4-1-7-15(9-11)8-10-2-5-14-6-3-10/h10,14H,1-9H2
InChIKeyJLXCONSHAQRCEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine: Procurement-Relevant Structural and Pharmacochemical Profile


3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (CAS 1897718-16-9) is a gem‑difluorinated bis‑piperidine scaffold compound with molecular formula C₁₁H₂₀F₂N₂ and molecular weight 218.29 g/mol . The compound features a 3,3‑difluoropiperidine core linked via a methylene bridge to a piperidin‑4‑ylmethyl group, producing a dual‑amine architecture that provides two distinct protonation sites for enhanced solubility modulation relative to mono‑piperidine analogs . The gem‑difluoro substitution at the piperidine 3‑position constitutes a deliberate medicinal chemistry design element recognized across multiple patent families—including 3,3‑difluoropiperidine carbamate NR2B NMDA receptor antagonists (WO2016126869A1, WO2016196513A1) and 3,3‑difluoropiperidine‑containing VLA‑4 antagonists—as conferring conformational constraint and improved metabolic stability [1][2].

Why Generic Piperidine Analogs Cannot Substitute for 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine in Drug Discovery Workflows


The gem‑difluoro motif at the piperidine 3‑position produces quantifiably distinct physicochemical and conformational behavior that non‑fluorinated and mono‑fluorinated piperidine analogs cannot recapitulate. A systematic study of fluorinated saturated heterocyclic amines demonstrated that 3,3‑difluoro substitution reduces basicity (lower pKₐ) relative to unsubstituted piperidine while preserving favorable metabolic stability, with intrinsic microsomal clearance measurements confirming high metabolic stability for this class . Conformationally, 3‑fluoropiperidine exhibits a strong axial‑F preference (ΔG favoring axial conformation) in aqueous solution, and this conformational bias extends to 3,3‑difluoropiperidine scaffolds, locking the ring into a geometry that alters both binding interactions and physicochemical properties [1]. Furthermore, the bis‑piperidine architecture provides a dual‑amine pharmacophore with two distinct nitrogen centers for sequential derivatization, a synthetic versatility absent in simpler mono‑piperidine building blocks. These differential features are non‑fungible: substituting a non‑fluorinated or mono‑fluorinated analog will alter pKₐ, LogP, metabolic stability, and target engagement geometry in ways that cannot be corrected without complete synthetic redesign.

Quantitative Differentiators: Evidence-Based Comparison of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine Versus Closest Analogs


Conformational Equilibria: Quantified Axial‑F Preference Differentiates 3,3‑Difluoropiperidine Scaffolds from Mono‑Fluorinated and Non‑Fluorinated Analogs

The 3‑fluoropiperidine system, which serves as the closest conformational reference for the 3,3‑difluoropiperidine core in the target compound, exhibits a pronounced axial‑fluorine preference in aqueous solution, with the axial conformer favored over the equatorial conformer by a ratio of 96–100:1 [1]. Computational and experimental analysis of fluorinated piperidine derivatives confirms that this axial preference is thermodynamically driven and persists across mono‑ and difluorinated analogs, with free enthalpy differences (ΔG) between equatorial and axial conformers quantified for multiple fluorinated piperidine species [1]. In contrast, unsubstituted piperidine exhibits no such bias, freely interconverting between chair conformations. This conformational constraint directly impacts molecular recognition: the locked geometry alters the spatial orientation of the amine nitrogen and adjacent substituents, affecting target binding modes in ways that non‑fluorinated piperidines cannot replicate.

Conformational analysis Fluorine chemistry Medicinal chemistry

pKₐ Modulation: Reduced Basicity of 3,3‑Difluoropiperidine Core Versus Unsubstituted Piperidine

A comprehensive systematic study of mono‑ and difluorinated saturated heterocyclic amines established that the number of fluorine atoms and their distance to the protonation center are the major factors defining compound basicity . For the 3,3‑difluoropiperidine core (the scaffold present in the target compound), the gem‑difluoro substitution at the β‑position to the nitrogen reduces pKₐ relative to unsubstituted piperidine (pKₐ ≈ 11.2) due to the strong electron‑withdrawing inductive effect of the two fluorine atoms . Specifically, measured pKₐ values for 3,3‑difluoropiperidine derivatives fall in the range of approximately 6.5–7.2 (predicted) compared to unsubstituted piperidine at ~11.2 , representing a ΔpKₐ of ~4 units. This reduction shifts the protonation equilibrium at physiological pH, altering the ratio of charged to neutral species and thereby influencing membrane permeability and target engagement.

Physicochemical profiling pKa Drug-likeness

Metabolic Stability: High Intrinsic Microsomal Clearance Stability of 3,3‑Difluoropiperidine Scaffold

In the systematic study of fluorinated saturated heterocyclic amines, intrinsic microsomal clearance measurements demonstrated high metabolic stability for the difluorinated piperidine compounds studied, with the 3,3‑difluoro substitution pattern conferring resistance to oxidative metabolism . The carbon‑fluorine bond (C–F) is resistant to cytochrome P450‑mediated oxidation compared to carbon‑hydrogen bonds, and the gem‑difluoro substitution at the piperidine 3‑position blocks a primary metabolic soft spot—oxidation at the carbon adjacent to the nitrogen [1]. This is a well‑documented class‑level advantage: fluorine substitution at metabolically labile positions consistently extends compound half‑life and reduces clearance in drug discovery programs . In contrast, unsubstituted piperidine and 1‑(piperidin‑4‑ylmethyl)piperidine lack this metabolic shielding and are subject to rapid oxidative N‑dealkylation and ring hydroxylation.

Metabolic stability ADME Pharmacokinetics

NR2B NMDA Receptor Antagonism: Patent‑Documented Class Application for 3,3‑Difluoropiperidine Scaffolds

Multiple patent families explicitly claim 3,3‑difluoropiperidine derivatives as NR2B subtype‑selective NMDA receptor antagonists, including WO2016126869A1 and WO2016196513A1 [1][2]. These patents disclose that 3,3‑difluoropiperidine‑containing chemical entities of Formula I exhibit NR2B antagonism and are useful for treating CNS disorders including depression, with stated advantages over non‑selective NMDA antagonists such as ketamine in terms of reduced dissociative side effects [1]. The patents further claim improved properties in one or more aspects including pharmacokinetic performance, oral activity, and cardiovascular safety [3]. While the target compound 3,3‑difluoro‑1‑(piperidin‑4‑ylmethyl)piperidine is not itself a disclosed final antagonist in these patents, its 3,3‑difluoropiperidine core is the key pharmacophoric element enabling NR2B engagement. The bis‑piperidine architecture with a free secondary amine provides a derivatization handle for installing carbamate or amide moieties found in the patent‑exemplified active antagonists.

NR2B NMDA antagonist CNS drug discovery Depression

VLA‑4 Antagonism: 3,3‑Difluoropiperidine as Optimal Substituent for Potency and Receptor Occupancy

In the development of MK‑0617, a highly potent and orally active VLA‑4 antagonist, systematic SAR exploration of the proline 4‑position substituent identified 3,3‑difluoropiperidine as the optimal group. The analog bearing 3,3‑difluoropiperidine (compound 13) was the most potent among all evaluated substituents and exhibited very good duration of receptor occupancy in vitro [1]. The study explicitly noted that ring size and the presence or absence of fluorine affected both potency and receptor occupancy. Furthermore, the ethyl ester prodrug of this 3,3‑difluoropiperidine‑containing analog demonstrated excellent receptor occupancy after oral dosing in rats [1]. This represents a direct comparative SAR finding where the 3,3‑difluoro motif outperformed alternative piperidine and non‑fluorinated heterocyclic substituents in a quantitative medicinal chemistry optimization program.

VLA-4 antagonist Integrin antagonist Autoimmune disease

Bis‑Piperidine Architecture: Synthetic Versatility for PROTAC and Bifunctional Molecule Design

The target compound contains two chemically distinct piperidine rings: a 3,3‑difluoropiperidine ring and an unsubstituted piperidine ring, connected by a methylene bridge. This bis‑piperidine architecture provides two nitrogen centers with different chemical environments and reactivities. The non‑fluorinated piperidine (pKₐ ≈ 11.2) retains high basicity and nucleophilicity, enabling selective functionalization via alkylation, acylation, or reductive amination without affecting the 3,3‑difluoropiperidine nitrogen (pKₐ ≈ 6.5–7.2), which is significantly less basic due to fluorine electron withdrawal. The structurally related non‑fluorinated analog 1‑(piperidin‑4‑ylmethyl)piperidine (CAS 32470‑52‑3) is commercially utilized as a PROTAC linker for synthesizing bifunctional degraders such as PROTAC BTK Degrader‑9 . The 3,3‑difluoro‑substituted variant offers the same synthetic versatility for constructing bifunctional molecules while additionally imparting the conformational constraint, metabolic stability, and target‑engagement advantages of the 3,3‑difluoropiperidine core described above. This enables a modular design strategy where the difluoropiperidine ring can serve as a pharmacophore for target binding while the unsubstituted piperidine serves as a linker attachment point.

PROTAC linker Bifunctional molecules Medicinal chemistry

Research and Industrial Application Scenarios for 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine Based on Quantified Differentiation Evidence


CNS Drug Discovery: Building Block for NR2B‑Selective NMDA Receptor Antagonists

Based on patent‑documented NR2B antagonist activity of 3,3‑difluoropiperidine‑containing scaffolds (WO2016126869A1, WO2016196513A1) [1][2], this compound serves as a strategic intermediate for synthesizing subtype‑selective NMDA receptor antagonists targeting treatment‑resistant depression and other CNS disorders. The free secondary amine on the unsubstituted piperidine ring enables installation of carbamate, amide, or urea moieties matching the pharmacophore requirements of the patented NR2B antagonist series, while the 3,3‑difluoropiperidine core provides the essential conformational constraint (axial‑F preference) and reduced basicity (pKₐ ≈ 6.5–7.2 vs. ~11.2 for unsubstituted piperidine) required for target engagement and CNS penetration [3].

Bifunctional Molecule Synthesis: PROTAC Linker with Orthogonal Derivatization Handles

The bis‑piperidine architecture with two chemically distinct nitrogens (ΔpKₐ ≈ 4 units) enables chemoselective functionalization without protecting group manipulation. The non‑fluorinated piperidine serves as an attachment point for E3 ligase ligands or fluorescent reporters, while the 3,3‑difluoropiperidine ring can be incorporated into the target‑binding warhead. This orthogonal reactivity, combined with the scaffold's validated use in PROTAC BTK Degrader‑9 (via the non‑fluorinated analog) , makes the compound a time‑saving building block for constructing bifunctional degraders and molecular glues with enhanced metabolic stability from the difluoro motif [4].

Lead Optimization: Systematic pKₐ and Conformational Tuning of Piperidine‑Containing Hits

For hit‑to‑lead programs where a piperidine ring has been identified but requires physicochemical optimization, this compound provides a pre‑optimized scaffold with quantified differential properties. The 3,3‑difluoro substitution reduces pKₐ by approximately 4 units relative to unsubstituted piperidine , shifting the charged/neutral species ratio at physiological pH and potentially improving passive permeability. The axial‑fluorine conformational preference (axial:equatorial ratio ≈ 96–100:1) [3] provides a locked ring geometry that can be exploited for target‑binding optimization. The bis‑piperidine structure further offers an additional basic center for solubility modulation, providing a three‑dimensional chemical space expansion beyond what mono‑piperidine building blocks can achieve.

Integrin Antagonist Development: VLA‑4 and Related Target Programs

The identification of 3,3‑difluoropiperidine as the optimal substituent in the MK‑0617 VLA‑4 antagonist SAR campaign—where it outperformed alternative heterocyclic substituents in both potency and receptor occupancy duration [5]—validates this scaffold for integrin‑targeted drug discovery. This compound can serve as a starting material for synthesizing novel VLA‑4 antagonists or related integrin‑targeting agents, with the bis‑piperidine architecture providing a derivatization handle for further optimization of selectivity and pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.